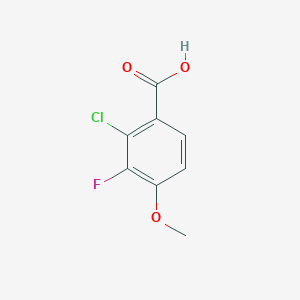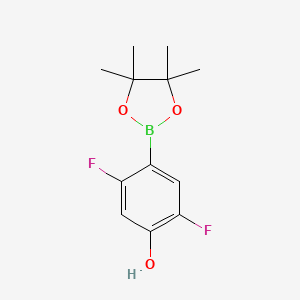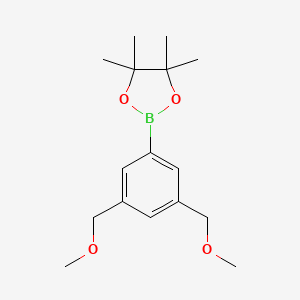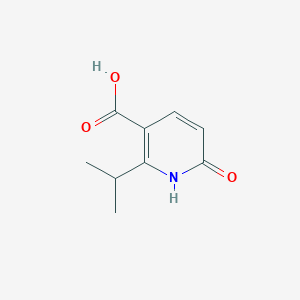
8-Bromo-6-methoxy-tetralin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-methoxy-tetralin-1-one is a chemical compound known for its significant role in scientific research. It is a cyclic adenosine monophosphate (cAMP) analog that induces cellular responses by activating protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac). This compound is widely used to study intracellular signaling pathways, cell differentiation, proliferation, and apoptosis.
Preparation Methods
8-Bromo-6-methoxy-tetralin-1-one can be synthesized through various methods. One common approach involves the bromination of cAMP with bromine or N-bromosuccinimide (NBS) in the presence of a base such as triethylamine or sodium bicarbonate. Another method includes the alkylation of 6-methoxy-tetralin-1-one with 8-bromoadenosine-3’,5’-cyclic monophosphate in the presence of a Lewis acid like boron trifluoride etherate. These methods ensure the stability and resistance to hydrolysis of the compound.
Chemical Reactions Analysis
8-Bromo-6-methoxy-tetralin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
8-Bromo-6-methoxy-tetralin-1-one has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of cAMP signaling and its effects on various biochemical pathways.
Biology: The compound helps in understanding cell differentiation, proliferation, and apoptosis.
Medicine: Research involving this compound contributes to the development of drugs for treating cancer, cardiovascular diseases, and metabolic disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-6-methoxy-tetralin-1-one involves the activation of protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac). These proteins play crucial roles in regulating various cellular processes, including gene expression, metabolism, and cell cycle progression. The compound’s ability to modulate these pathways makes it a valuable tool in research.
Comparison with Similar Compounds
8-Bromo-6-methoxy-tetralin-1-one is unique due to its stability and resistance to hydrolysis, which is achieved by substituting a bromine atom for the hydroxyl group at the 8th position of the adenine ring. Similar compounds include:
6-Methoxy-tetralin-1-one: Lacks the bromine substitution, making it less stable.
8-Bromo-tetralin-1-one: Does not have the methoxy group, affecting its solubility and reactivity.
These differences highlight the uniqueness of this compound in scientific research.
Properties
IUPAC Name |
8-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-8-5-7-3-2-4-10(13)11(7)9(12)6-8/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGKGALXLOFBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CCC2)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6306271.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol](/img/structure/B6306274.png)






